N'-cycloheptylidene-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide
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Overview
Description
N’~1~-CYCLOHEPTYLIDEN-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOHYDRAZIDE is an organic compound with the molecular formula C16H18F4N2O2 It is characterized by the presence of a cycloheptylidene group and a tetrafluoroethoxy group attached to a benzohydrazide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-CYCLOHEPTYLIDEN-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOHYDRAZIDE typically involves the condensation of cycloheptanone with 3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and scalability. The use of catalysts, such as Lewis acids or bases, can enhance the reaction rate and selectivity. Additionally, purification steps, including recrystallization or chromatography, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’~1~-CYCLOHEPTYLIDEN-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
N’~1~-CYCLOHEPTYLIDEN-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of N’~1~-CYCLOHEPTYLIDEN-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N’~1~-Cyclopentylidene-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide: Similar structure but with a cyclopentylidene group instead of cycloheptylidene.
N’~1~-Cyclohexylidene-3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide: Contains a cyclohexylidene group, differing in ring size.
Uniqueness
N’~1~-CYCLOHEPTYLIDEN-3-(1,1,2,2-TETRAFLUOROETHOXY)BENZOHYDRAZIDE is unique due to its cycloheptylidene group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C16H18F4N2O2 |
---|---|
Molecular Weight |
346.32 g/mol |
IUPAC Name |
N-(cycloheptylideneamino)-3-(1,1,2,2-tetrafluoroethoxy)benzamide |
InChI |
InChI=1S/C16H18F4N2O2/c17-15(18)16(19,20)24-13-9-5-6-11(10-13)14(23)22-21-12-7-3-1-2-4-8-12/h5-6,9-10,15H,1-4,7-8H2,(H,22,23) |
InChI Key |
WELBOLJGGQDYST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NNC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)CC1 |
Origin of Product |
United States |
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